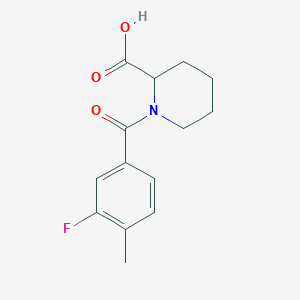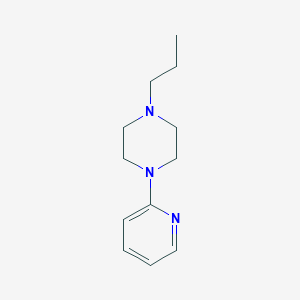
N-(7-hydroxynaphthalen-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-hydroxynaphthalen-1-yl)propanamide is a chemical compound that has garnered significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(7-hydroxynaphthalen-1-yl)propanamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(7-hydroxynaphthalen-1-yl)propanamide has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(7-hydroxynaphthalen-1-yl)propanamide in lab experiments is its potential anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for the research on N-(7-hydroxynaphthalen-1-yl)propanamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another potential future direction could be to investigate the use of N-(7-hydroxynaphthalen-1-yl)propanamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in other areas of research.
In conclusion, N-(7-hydroxynaphthalen-1-yl)propanamide is a promising compound that has shown potential in various scientific research applications, particularly in the field of cancer research. While there is still much to be learned about this compound, its potential future directions offer exciting possibilities for further research and development.
Métodos De Síntesis
N-(7-hydroxynaphthalen-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of naphthalene-1,7-diol with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(7-hydroxynaphthalen-1-yl)propanamide has been extensively studied for its potential use in various scientific research applications. One of the primary research areas where this compound has been investigated is in the field of cancer research. Studies have shown that N-(7-hydroxynaphthalen-1-yl)propanamide exhibits anti-cancer properties and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(7-hydroxynaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-13(16)14-12-5-3-4-9-6-7-10(15)8-11(9)12/h3-8,15H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPNOBYKTMZUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-hydroxynaphthalen-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)

![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)


![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)





